molecular formula C18H21N3O2 B267571 3-[(anilinocarbonyl)amino]-N-butylbenzamide

3-[(anilinocarbonyl)amino]-N-butylbenzamide

Número de catálogo B267571
Peso molecular: 311.4 g/mol
Clave InChI: XIQCGIKQQZLFNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(anilinocarbonyl)amino]-N-butylbenzamide, also known as ABT-888 or veliparib, is a small-molecule inhibitor of poly-ADP-ribose polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents. In recent years, ABT-888 has emerged as a promising anticancer agent, and several studies have investigated its potential clinical applications.

Mecanismo De Acción

3-[(anilinocarbonyl)amino]-N-butylbenzamide inhibits PARP, an enzyme that plays a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are subsequently converted to double-strand DNA breaks during DNA replication. Cancer cells with defective DNA repair mechanisms, such as those with BRCA mutations, are particularly sensitive to this mechanism of action.
Biochemical and Physiological Effects
3-[(anilinocarbonyl)amino]-N-butylbenzamide has been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 3-[(anilinocarbonyl)amino]-N-butylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[(anilinocarbonyl)amino]-N-butylbenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for investigating PARP inhibition. However, 3-[(anilinocarbonyl)amino]-N-butylbenzamide has some limitations as a research tool. It has relatively low potency compared to other PARP inhibitors, such as olaparib and rucaparib. In addition, 3-[(anilinocarbonyl)amino]-N-butylbenzamide has poor pharmacokinetics, which limits its use in vivo.

Direcciones Futuras

There are several future directions for research on 3-[(anilinocarbonyl)amino]-N-butylbenzamide. One area of interest is the development of more potent PARP inhibitors with improved pharmacokinetics. Another area of interest is the investigation of 3-[(anilinocarbonyl)amino]-N-butylbenzamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Finally, there is interest in exploring the potential use of 3-[(anilinocarbonyl)amino]-N-butylbenzamide in non-oncological indications, such as inflammatory diseases and neurodegenerative disorders.

Métodos De Síntesis

3-[(anilinocarbonyl)amino]-N-butylbenzamide can be synthesized using a variety of methods, including the reaction of 4-nitrobenzoic acid with butylamine to form N-butyl-4-nitrobenzamide, followed by reduction with palladium on carbon to yield N-butyl-4-aminobenzamide. The final step involves the reaction of N-butyl-4-aminobenzamide with anilinocarbonyl chloride to form 3-[(anilinocarbonyl)amino]-N-butylbenzamide.

Aplicaciones Científicas De Investigación

3-[(anilinocarbonyl)amino]-N-butylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of DNA-damaging agents such as ionizing radiation and chemotherapy drugs by inhibiting the repair of DNA damage in cancer cells. 3-[(anilinocarbonyl)amino]-N-butylbenzamide has also been investigated for its potential use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway.

Propiedades

Nombre del producto

3-[(anilinocarbonyl)amino]-N-butylbenzamide

Fórmula molecular

C18H21N3O2

Peso molecular

311.4 g/mol

Nombre IUPAC

N-butyl-3-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O2/c1-2-3-12-19-17(22)14-8-7-11-16(13-14)21-18(23)20-15-9-5-4-6-10-15/h4-11,13H,2-3,12H2,1H3,(H,19,22)(H2,20,21,23)

Clave InChI

XIQCGIKQQZLFNV-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

SMILES canónico

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.